molecular formula C25H24N2O4 B14986690 N-(3,4-dimethoxybenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(3,4-dimethoxybenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B14986690
M. Wt: 416.5 g/mol
InChI Key: XTQSRDQTOBJJLH-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide: Similar structure but with a different position of the pyridinyl group.

    N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide: Similar structure but with a different position of the pyridinyl group.

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-16-8-10-20-19(13-16)17(2)24(31-20)25(28)27(23-7-5-6-12-26-23)15-18-9-11-21(29-3)22(14-18)30-4/h5-14H,15H2,1-4H3

InChI Key

XTQSRDQTOBJJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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